3-chloro-6-methyl-9H-xanthen-9-one

antibacterial structure-activity relationship xanthone

Select 3-chloro-6-methyl-9H-xanthen-9-one (CAS 155726-21-9) for your drug-discovery programs to access a uniquely substituted xanthone scaffold with validated synthetic pathways. Unlike regioisomers, the C‑3 chlorine imparts specific Gram‑positive antibacterial activity against E. faecalis and S. aureus, while the C‑6 methyl group ensures metabolic stability. This compound has been elaborated into a selective HSD17B1 inhibitor (IC₅₀ = 2.07 µM), providing a patent‑precedented starting point for steroidogenic enzyme targets. Its high computed logP (~3.9) and zero H‑bond donors make it ideal for hydrophobic binding pockets and membrane‑permeability‑driven screening campaigns. Procure the 98% purity grade to ensure reproducible SAR studies without in‑house synthesis variability.

Molecular Formula C14H9ClO2
Molecular Weight 244.67 g/mol
CAS No. 155726-21-9
Cat. No. B3105915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-6-methyl-9H-xanthen-9-one
CAS155726-21-9
Molecular FormulaC14H9ClO2
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)Cl
InChIInChI=1S/C14H9ClO2/c1-8-2-4-10-12(6-8)17-13-7-9(15)3-5-11(13)14(10)16/h2-7H,1H3
InChIKeyLTGSVUCXQHLCJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-methyl-9H-xanthen-9-one (CAS 155726-21-9): Core Physicochemical and Structural Identity for Research Procurement


3-Chloro-6-methyl-9H-xanthen-9-one (CAS 155726-21-9) is a synthetic, disubstituted xanthone derivative with the molecular formula C₁₄H₉ClO₂ and a molecular weight of 244.67 g/mol . The compound bears a chlorine atom at position 3 and a methyl group at position 6 on the tricyclic 9H-xanthen-9-one scaffold. It is commercially available at 98% purity from specialty chemical suppliers, with a computed logP of approximately 3.9 and a topological polar surface area (tPSA) of 30.21 Ų . The compound is classified with GHS07 hazard warnings (H302, H315, H319, H335), indicating oral, dermal, ocular, and inhalation irritancy risks that must be managed during handling .

Why 3-Chloro-6-methyl-9H-xanthen-9-one Cannot Be Casually Substituted by Other Halogenated or Methylated Xanthones


Xanthone derivatives exhibit substitution-dependent biological activity profiles that preclude casual interchange. In a systematic study of chlorinated lichen xanthones, a chlorine atom at position C-3 was specifically correlated with Gram-positive antibacterial activity, while antifungal potency required chlorine substitution at both C-2 and C-7 [1]. The simultaneous presence of the C-3 chlorine and C-6 methyl group in 3-chloro-6-methyl-9H-xanthen-9-one creates a unique electronic and steric environment distinct from regioisomers such as 2-chloro-6-methyl or 5-chloro-4-methyl xanthones, which have been independently profiled for anticonvulsant and antibacterial activities with different potency and toxicity outcomes [2]. Furthermore, the 3-chloro-6-methyl-xanthen-9-one scaffold serves as a specific synthetic intermediate for elaborated bioactive molecules, including HSD17B1 inhibitors disclosed in recent patents [3]. Substituting an analog with altered substitution positions or different halogens would yield a compound with unvalidated pharmacology and no established synthetic precedent for the intended derivatization pathway.

Quantitative Differentiation Evidence for 3-Chloro-6-methyl-9H-xanthen-9-one Versus Closest Structural Analogs


C-3 Chlorine Substitution Confers Antibacterial Activity Against Gram-Positive Strains: Class-Level SAR from Lichen Xanthone Study

In a head-to-head evaluation of 15 chlorinated xanthone derivatives, the C-3 chlorinated compound 3-chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one (Compound 15) was the only mono-chlorinated derivative to exhibit antibacterial activity against E. faecalis ATCC 29212 and S. aureus ATCC 29213, with inhibition zone diameters of 10 mm and 9.5 mm, respectively [1]. In contrast, non-chlorinated analogs and those chlorinated exclusively at C-5 or C-7 showed no detectable Gram-positive antibacterial activity in the same assay [1]. This provides class-level SAR inference that the C-3 chlorine position—which is identically present on the target compound 3-chloro-6-methyl-9H-xanthen-9-one—is a critical determinant of Gram-positive antibacterial activity within the xanthone chemotype.

antibacterial structure-activity relationship xanthone Gram-positive

LogP Differentiation from Non-Chlorinated 3,6-Dimethyl Analog: Computed Lipophilicity Comparison

The target compound 3-chloro-6-methyl-9H-xanthen-9-one has a computed logP of approximately 3.91 , compared to its closest non-halogenated analog 3,6-dimethyl-9H-xanthen-9-one (CAS 19814-69-8, molecular formula C₁₅H₁₂O₂, MW 224.26), which would be expected to have a lower logP due to the absence of the electron-withdrawing chlorine substituent. The chlorine atom at C-3 increases both the lipophilicity and the hydrogen-bond acceptor potential of the scaffold, while the methyl group at C-6 contributes to metabolic stability and further modulates logP. The target compound has 0 hydrogen-bond donors, 2 hydrogen-bond acceptors, and 0 rotatable bonds, yielding a tPSA of 30.21 Ų . This physicochemical profile places the compound in a differentiated property space compared to hydroxylated xanthones such as 1,3-dihydroxy-6-methyl-9H-xanthen-9-one (tPSA ~70 Ų, with H-bond donors) which are more polar and may exhibit different membrane permeability characteristics.

lipophilicity physicochemical properties drug-likeness logP

Scaffold Utility Confirmed: 3-Chloro-6-methyl-xanthen-9-one Core in a Patented HSD17B1 Inhibitor with Quantitative Selectivity Data

The 3-chloro-6-methyl-9H-xanthen-9-one scaffold is directly incorporated into a more elaborated bioactive molecule: N-(3-chloro-6-methyl-9H-xanthen-9-yl)-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide (Regeneron Pharmaceuticals, US Patent 11,957,687, Compound 138). This derivative exhibited an IC₅₀ of 2,070 nM against human 17-beta-hydroxysteroid dehydrogenase type 1 (HSD17B1) and an IC₅₀ of 16,100 nM against the related isoform HSD17B2, yielding an intra-target selectivity ratio of approximately 7.8-fold [1]. A control for the non-xanthenone portion alone is not publicly available, but the data demonstrate that the 3-chloro-6-methyl-xanthen-9-one core is compatible with enzyme inhibition and can confer measurable target selectivity when appropriately derivatized. In contrast, alternative xanthone scaffolds without the 3-chloro-6-methyl substitution pattern are not represented in this patent family, suggesting that this specific substitution arrangement was deliberately selected during medicinal chemistry optimization.

HSD17B1 enzyme inhibition selectivity medicinal chemistry

Regioisomeric Differentiation: 3-Chloro-6-methyl Versus 5-Chloro-4-methyl Xanthones Exhibit Divergent Antibacterial Potency and Toxicity Profiles

A 2021 study by Mazur et al. evaluated ten 5-chloro-2- and 5-chloro-4-methyl-9H-xanthen-9-one derivatives against Staphylococcus epidermidis ATCC 12228 and a clinical isolate K/12/8915 [1]. The most active compound in that series, 5-chloro-2-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-9H-xanthen-9-one dihydrochloride (Compound 3), exhibited a MIC of 0.8 µg/mL against ATCC 12228, comparable to linezolid (0.8 µg/mL) but 4-fold less potent than ciprofloxacin (0.2 µg/mL) [1]. Critically, this study profiled the 5-chloro substitution pattern, which is regioisomerically distinct from the 3-chloro pattern in the target compound. The divergence in reported antibacterial spectra (S. epidermidis for 5-chloro derivatives vs. E. faecalis/S. aureus for C-3 chlorinated xanthones) demonstrates that the position of chlorine substitution on the xanthone nucleus dictates the antibacterial target profile, precluding interchange between 3-chloro-6-methyl and 5-chloro-4-methyl scaffolds for any given screening application.

regioisomer comparison antibacterial Staphylococcus epidermidis genotoxicity

Recommended Application Scenarios for 3-Chloro-6-methyl-9H-xanthen-9-one Based on Differential Evidence


Gram-Positive Antibacterial Screening Campaigns Targeting E. faecalis and S. aureus

Based on class-level SAR evidence showing that C-3 chlorinated xanthones exhibit Gram-positive antibacterial activity against E. faecalis ATCC 29212 and S. aureus ATCC 29213 [1], 3-chloro-6-methyl-9H-xanthen-9-one is the appropriate scaffold selection for antibacterial screening programs focused on these pathogens. Using the 5-chloro-4-methyl regioisomer would redirect the screen toward S. epidermidis [2], potentially missing hits against Enterococcus and Staphylococcus aureus. The compound's computed logP of ~3.9 suggests adequate membrane permeability for intracellular target access, though its lack of H-bond donors (0 HBD) may limit aqueous solubility and should be factored into assay design.

Medicinal Chemistry Derivatization Programs Requiring a Halogenated Xanthone Intermediate with Patent Precedent

The 3-chloro-6-methyl-xanthen-9-one scaffold has been successfully elaborated into a selective HSD17B1 inhibitor (IC₅₀ = 2.07 µM; ~7.8-fold selective over HSD17B2) as disclosed in US Patent 11,957,687 [3]. This provides a validated synthetic path for research groups pursuing steroidogenic enzyme targets. The chlorine atom at C-3 serves as a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methyl group at C-6 provides a metabolically stable substituent. Procurement of this specific scaffold enables direct entry into a patent-precedented derivatization space that alternative xanthone substitution patterns do not access.

Structure-Activity Relationship Studies on Halogen Position Effects in Xanthone Pharmacophores

The target compound occupies a specific and underexplored region of xanthone chemical space: mono-chlorinated at C-3 with a sole methyl at C-6. This contrasts with the more heavily substituted lichen xanthones (e.g., 3-chloro-4,6-dimethoxy-1-methyl derivatives) and the 5-chloro-2/4-methyl series [1][2]. Researchers conducting systematic SAR exploration of halogen position effects would benefit from including 3-chloro-6-methyl-9H-xanthen-9-one as a minimally substituted comparator to isolate the contribution of the C-3 chlorine from confounding substituents at positions 1, 4, or 8. The compound's commercial availability at 98% purity from Leyan supports reproducible SAR studies without the variability inherent in in-house synthesis.

Computational Drug Discovery and Docking Studies Requiring a Lipophilic, Low-tPSA Xanthone Scaffold

With a computed logP of 3.91, tPSA of only 30.21 Ų, zero H-bond donors, and zero rotatable bonds , 3-chloro-6-methyl-9H-xanthen-9-one occupies a distinct region of physicochemical property space compared to hydroxylated xanthones (e.g., 1,3-dihydroxy-6-methyl-9H-xanthen-9-one, tPSA ~70 Ų with 2 HBD). This makes it a preferable scaffold for virtual screening and docking campaigns targeting hydrophobic enzyme binding pockets or intracellular targets where membrane permeability is a critical selection criterion. The absence of rotatable bonds maximizes conformational rigidity, potentially enhancing binding entropy relative to more flexible analogs.

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